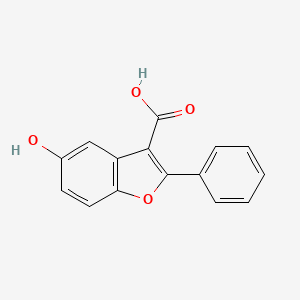

5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Description

BenchChem offers high-quality 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(15(17)18)14(19-12)9-4-2-1-3-5-9/h1-8,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRSIUBBUSEXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activities of 2-Phenylbenzofuran-3-Carboxylic Acid Derivatives

Executive Summary

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of natural products and synthetically derived compounds with significant therapeutic properties.[1] Among its myriad variations, the 2-phenylbenzofuran-3-carboxylic acid framework has garnered substantial attention from the scientific community. Derivatives of this core structure exhibit a remarkable breadth of biological activities, positioning them as promising lead compounds in drug discovery. This technical guide offers a comprehensive exploration of these activities, with a primary focus on their antimicrobial and anticancer potential. We will delve into the specific mechanisms of action, elucidate key structure-activity relationships (SAR), provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.

Chapter 1: The 2-Phenylbenzofuran-3-Carboxylic Acid Scaffold: Synthesis and Properties

The therapeutic potential of any molecular scaffold is fundamentally linked to its synthetic accessibility and physicochemical characteristics. The 2-phenylbenzofuran-3-carboxylic acid core offers a synthetically tractable framework that can be readily modified, allowing for the systematic exploration of its chemical space to optimize biological activity.

General Synthetic Strategies

The construction of the 2-phenylbenzofuran-3-carboxylic acid skeleton can be achieved through several established synthetic routes. A common and effective method involves the reaction of a substituted 2-hydroxybenzophenone with an ethyl bromoacetate derivative, followed by cyclization and hydrolysis. The electron-withdrawing or -donating nature of substituents on the benzophenone starting material can significantly influence reaction yields.[2] For instance, electron-withdrawing groups like chlorine atoms tend to increase the electrophilicity of the ketone, leading to higher yields in the cyclization step.[2]

A generalized workflow for a one-pot condensation-cyclization reaction is outlined below.

Caption: Generalized workflow for the synthesis of 2-phenylbenzofuran-3-carboxylic acid.

Chapter 2: Antimicrobial Activity: A Novel Approach to Targeting Bacterial Virulence

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the development of novel antimicrobial agents that operate via mechanisms distinct from traditional antibiotics.[3] Derivatives of 2-phenylbenzofuran-3-carboxylic acid have emerged as potent inhibitors of Sortase A (SrtA), a key virulence factor in Gram-positive bacteria such as Staphylococcus aureus.[4]

Mechanism of Action: Inhibition of Sortase A

Sortase A is a cysteine transpeptidase responsible for anchoring surface proteins, including critical virulence factors, to the peptidoglycan cell wall.[4] It recognizes a specific sorting signal (LPXTG) on these proteins. By inhibiting SrtA, 2-phenylbenzofuran derivatives prevent the display of these virulence factors, effectively disarming the bacteria without necessarily killing them, which may reduce the selective pressure for resistance development.[4] Molecular docking studies have shown that these inhibitors mimic the substrate's binding pattern within the SrtA active site, engaging in hydrogen-bond interactions with key residues like Cys184 and Arg197.[4]

Caption: Inhibition of the Sortase A pathway by 2-phenylbenzofuran derivatives.

Structure-Activity Relationship (SAR)

Systematic studies have revealed critical structural features for SrtA inhibition:

-

C3-Position: The presence of an amide group (carboxamide) at the 3-position is considered essential for potent inhibitory activity.[4]

-

C2-Phenyl Group: A hydroxyl group on the 2-phenyl ring often enhances activity. Replacing this hydroxyl with other groups like methoxy, halogens, or nitro moieties typically reduces the inhibitory effect.[4]

Quantitative Data: SrtA Inhibition

The inhibitory potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound ID | Substitution on 2-Phenyl Ring | SrtA IC50 (µM) | Reference |

| Ia-22 | 2'-OH | 30.8 | [4] |

| pHMB | (Reference Inhibitor) | 130 | [4] |

| Derivative A | 4'-OCH3 | >150 | [4] |

| Derivative B | 4'-Cl | >150 | [4] |

| Derivative C | 4'-NO2 | >150 | [4] |

Experimental Protocol: In Vitro Sortase A Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure SrtA activity.

-

Objective: To determine the IC50 value of a test compound against S. aureus Sortase A.

-

Materials:

-

Recombinant S. aureus SrtA enzyme.

-

FRET substrate (e.g., Dabcyl-LPETG-Edans).

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5.

-

Test compounds (2-phenylbenzofuran-3-carboxylic acid derivatives) dissolved in DMSO.

-

Reference inhibitor (e.g., pHMB).

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

To each well of the 96-well plate, add 50 µL of the FRET substrate solution (final concentration ~10 µM).

-

Add 25 µL of the diluted test compound, reference inhibitor, or vehicle control (buffer with DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the SrtA enzyme solution (final concentration ~5 µM) to all wells.

-

Immediately place the plate in the fluorescence reader.

-

Monitor the increase in fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at 37°C. The cleavage of the substrate separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.

-

-

Data Analysis & Validation:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.

-

Normalize the data: The uninhibited control (enzyme + substrate + vehicle) represents 100% activity, and a control without enzyme represents 0% activity.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

Chapter 3: Anticancer Potential and Mechanisms of Cytotoxicity

The benzofuran scaffold is a cornerstone in the development of anticancer agents, and 2-phenyl-substituted derivatives are no exception.[5] These compounds have demonstrated significant cytotoxicity against a range of human cancer cell lines, acting through multiple oncogenic pathways.[1][5]

Mechanisms of Anticancer Activity

The antiproliferative effects of these derivatives are not attributed to a single mechanism but rather to the modulation of several key cellular targets:

-

Inhibition of Pin1: Some 3-phenylbenzofuran derivatives are effective inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[5] Pin1 is an enzyme overexpressed in many human cancers that plays a critical role in regulating the stability and activity of numerous cancer-related proteins. Its inhibition can lead to cell cycle arrest and apoptosis.[1][5]

-

Anti-microtubule Activity: Certain benzofuran derivatives can interfere with microtubule dynamics, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[6]

-

Kinase Inhibition: The broader class of benzofurans has been shown to inhibit protein kinases, such as Aurora B kinase, which are essential for mitosis and frequently overexpressed in tumors.[7]

Caption: Multifaceted anticancer mechanisms of 2-phenylbenzofuran derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy is commonly expressed as the IC50 value, representing the concentration required to inhibit the growth of 50% of the cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4,6-di(benzyloxy)-3-phenylbenzofuran | (Pin1 Inhibition) | 0.874 | [5] |

| 3-methylbenzofuran derivative 4b | A549 (Lung Cancer) | 1.48 | [1] |

| Compound 3 (5-chlorobenzofuran-2-carboxamide) | MCF-10A (Breast) | 1.136 | [8] |

| Doxorubicin (Reference Drug) | MCF-10A (Breast) | 1.136 | [8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the procedure for assessing the cytotoxic effects of test compounds on cancer cell lines.

-

Objective: To determine the IC50 of a test compound against a specific cancer cell line.

-

Materials:

-

Human cancer cell line (e.g., A549, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well clear cell culture plate.

-

Microplate reader (absorbance at 570 nm).

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of the test compounds in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and blank wells (medium only).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis & Validation:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

Chapter 4: Other Notable Biological Activities

Beyond their well-documented antimicrobial and anticancer effects, 2-phenylbenzofuran-3-carboxylic acid derivatives and related structures possess a range of other promising biological activities.

-

Antifungal Activity: Certain benzofuran derivatives exhibit potent activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus.[9][10] The proposed mechanism involves the disruption of intracellular calcium homeostasis, a pathway that can be fungicidal.[9]

-

Antioxidant Properties: Stilbenoid-type 2-phenylbenzofurans are effective free radical scavengers.[11] Their mechanism of action is dependent on the environment; in the gaseous phase, they operate via Hydrogen Atom Transfer (HAT), while in polar solvents, a Sequential Proton Loss Electron Transfer (SPLET) pathway is more common.[11]

-

Anti-inflammatory Effects: Some derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[12]

-

Neuroprotective Potential: Related benzofuran structures are being investigated for neurodegenerative diseases like Alzheimer's.[7] Their neuroprotective effects are linked to antioxidant properties and the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7]

Chapter 5: Conclusion and Future Perspectives

The 2-phenylbenzofuran-3-carboxylic acid scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. The derivatives have demonstrated significant efficacy as antimicrobial agents that target bacterial virulence and as cytotoxic compounds that act on multiple anticancer pathways. The established structure-activity relationships provide a clear roadmap for medicinal chemists to design and synthesize next-generation compounds with enhanced potency and selectivity.

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: While in vitro potency is high, future work must focus on modifying these structures to improve their ADME (absorption, distribution, metabolism, and excretion) properties for better in vivo efficacy.

-

In Vivo Studies: Rigorous preclinical evaluation in animal models of infection and cancer is necessary to validate the therapeutic potential of lead compounds.

-

Target Deconvolution: For compounds with potent anticancer activity, further studies are needed to precisely identify all relevant molecular targets and pathways to better understand their mechanisms and potential off-target effects.

-

Exploration of New Therapeutic Areas: The diverse bioactivities already observed suggest that this scaffold could be applied to other diseases, including inflammatory disorders and neurodegenerative conditions.

References

-

Fu, L., & Jiang, J. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. Bioorganic & Medicinal Chemistry, 25(5), 1637-1647. Available at: [Link]

-

Jiang, J., et al. (2017). Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. PubMed. Available at: [Link]

-

Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. IAJPS. Available at: [Link]

-

Hejchman, E., et al. (2012). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Molecules, 17(11), 13484-13501. Available at: [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12185-12211. Available at: [Link]

-

Yamamoto, K., et al. (2019). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 67(10), 1097-1110. Available at: [Link]

-

Phosrithong, N., et al. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances, 10(10), 5945-5954. Available at: [Link]

-

Królewska-Golińska, K., et al. (2018). Novel benzo[b]furans with anti-microtubule activity upregulate expression of apoptotic genes and arrest leukemia cells in G2/M phase. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Hejchman, E., et al. (2012). Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids. PubMed. Available at: [Link]

-

Piras, M., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865. Available at: [Link]

-

Sgyl, S., et al. (2017). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2017(2), M941. Available at: [Link]

-

Kossakowski, J., & Hejchman, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. Available at: [Link]

-

Al-Ostath, O. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2828. Available at: [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(51), 29747-29765. Available at: [Link]

-

Kossakowski, J., & Hejchman, E. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]

-

Various Authors. (2017). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

-

Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3845. Available at: [Link]

-

Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4748. Available at: [Link]

-

Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC. Available at: [Link]

-

Kumar, A. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Pharmaceutical and Medicinal Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Properties of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Compound Overview: Structure and Physicochemical Identity

5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₁₅H₁₀O₄ and a molecular weight of approximately 254.24 g/mol .[1][2] Its structure is characterized by a central benzofuran core, substituted with a phenyl group at the 2-position, a carboxylic acid at the 3-position, and a hydroxyl group at the 5-position.

Table 1: Physicochemical Identifiers

| Property | Value | Source |

| CAS Number | 75161-15-8 | [1][2] |

| Molecular Formula | C₁₅H₁₀O₄ | [1] |

| Molecular Weight | 254.241 g/mol | [1] |

| IUPAC Name | 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid | [1] |

| SMILES | C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)O)C(=O)O | [1] |

| InChI Key | CRRSIUBBUSEXIN-UHFFFAOYSA-N | [1] |

The presence of both a phenolic hydroxyl group and a carboxylic acid group suggests that the compound's solubility will be highly dependent on the pH of the medium.[1] These functional groups can engage in hydrogen bonding, and the carboxylic acid can be deprotonated to form a carboxylate salt, which typically enhances aqueous solubility. The phenyl group and the benzofuran core contribute to the molecule's lipophilicity.

Predicted Physicochemical Properties Influencing Solubility

Due to the absence of experimental data, predictive models are invaluable for estimating key solubility-governing parameters.

Predicted pKa

The pKa is a measure of the acidity of a compound. For 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid, there are two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.

-

Carboxylic Acid pKa: Aromatic carboxylic acids typically have pKa values in the range of 3-5. The electron-withdrawing nature of the benzofuran ring system may slightly increase the acidity of the carboxylic acid.

-

Phenolic Hydroxyl pKa: The pKa of phenol is approximately 10. The electronic effects of the fused ring system and other substituents will influence this value.

A precise prediction would require specialized software, but we can estimate the carboxylic acid pKa to be in the range of 3.5-4.5 and the phenolic pKa to be around 9-10. This implies that at physiological pH (~7.4), the carboxylic acid group will be predominantly ionized (deprotonated), which is expected to increase its aqueous solubility.

Predicted LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP indicates lower aqueous solubility. While no experimental LogP is available for the target compound, a structurally related molecule, 2-[5-hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile, has a calculated LogP of 3.58.[3] Given the structural similarities, it is reasonable to predict that 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid will also have a relatively high LogP, suggesting poor intrinsic solubility in water.

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to fully characterize the solubility of this compound. The following protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility assessment.

Protocol:

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).

-

Sample Addition: Add an excess of the solid compound to each buffer in separate vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

-

Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: A stepwise workflow for determining the thermodynamic solubility of a compound.

Kinetic (Apparent) Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the stock solution to an aqueous buffer.

-

Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a constant temperature.

-

Precipitate Removal: Remove any precipitate by filtration or centrifugation.

-

Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a suitable analytical method.

Diagram 2: Workflow for Kinetic Solubility Determination

Caption: Interplay of intrinsic and extrinsic factors governing the solubility of a compound.

-

pH: As predicted, pH will be a critical determinant. At pH values below the pKa of the carboxylic acid, the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the compound will ionize to the more soluble carboxylate form.

-

Crystal Form (Polymorphism): The solid-state properties, such as crystal lattice energy, can significantly impact solubility. Different polymorphs of the same compound can exhibit different solubilities.

-

Temperature: For most solids, solubility increases with temperature.

-

Co-solvents: The addition of organic co-solvents to an aqueous medium can increase the solubility of lipophilic compounds.

Implications for Research and Drug Development

The anticipated low aqueous solubility of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid has several implications:

-

Biological Assays: In in vitro assays, poor solubility can lead to compound precipitation and inaccurate results. The use of co-solvents like DMSO should be carefully controlled.

-

Drug Formulation: For in vivo studies, the low solubility will likely result in poor bioavailability. Formulation strategies such as salt formation, co-solvency, or the use of amorphous solid dispersions may be necessary to improve absorption.

-

Medicinal Chemistry: The solubility profile may guide further structural modifications to enhance aqueous solubility while maintaining biological activity. [5]

Conclusion

While direct experimental data on the solubility of 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid is currently lacking, a comprehensive understanding of its structural features allows for a robust predictive and experimental framework. The presence of both acidic and lipophilic moieties suggests a pH-dependent solubility profile with likely poor intrinsic aqueous solubility. The experimental protocols outlined in this guide provide a clear path for researchers to determine the thermodynamic and kinetic solubility of this compound, which is essential for advancing its study in pharmacological and other scientific contexts. The insights gained from such studies will be critical for any future development of this promising benzofuran derivative.

References

- Smolecule. (2023, August 18). 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid.

-

ResearchGate. (n.d.). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of the esters of benzofurancarboxylic acids. Retrieved from [Link]

-

SureChEMBL. (n.d.). Compound Details - SCHEMBL3925053. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzofuran-3-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]

-

HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

Sources

benzofuran-3-carboxylic acid scaffold medicinal chemistry

Title: The Benzofuran-3-Carboxylic Acid Scaffold: Synthetic Strategies and Therapeutic Utility[1][2][3]

Executive Summary

The benzofuran-3-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common 2-isomer.[4] While benzofuran-2-carboxylic acids are readily accessible via the classic Perkin rearrangement, the 3-carboxylic acid isomer offers a unique vector for chemical space exploration, particularly in the design of antimicrobial, anti-inflammatory, and protein tyrosine phosphatase 1B (PTP1B) inhibitors. This guide provides a technical deep-dive into the rational design, robust synthesis, and biological validation of this scaffold.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The benzofuran-3-carboxylic acid core functions as a bioisostere for salicylic acid and indole-3-carboxylic acid, offering improved lipophilicity and metabolic stability.

-

The C3-Carboxylate Vector:

-

Electronic Effects: The C3 position is electronically distinct from C2. The C2 position is naturally nucleophilic; placing a carboxylate at C3 creates a "push-pull" system when electron-donating groups (EDGs) are present on the benzene ring.

-

Binding Mode: In PTP1B inhibitors, the C3-acid (or its amide derivatives) mimics the phosphotyrosine substrate, engaging in critical hydrogen bonding with the catalytic loop (e.g., Arg221).

-

-

The C2-Position (Steric Gatekeeper):

-

Substitution at C2 (typically Methyl or Phenyl) is crucial for metabolic stability, blocking the primary site of oxidative metabolism (cytochrome P450 oxidation often targets the electron-rich C2).

-

SAR Rule: 2-Methyl-benzofuran-3-carboxylic acid derivatives generally exhibit superior pharmacokinetic profiles compared to 2-H analogs due to reduced metabolic clearance.

-

DOT Diagram: SAR Decision Tree

Caption: Strategic modification points on the benzofuran-3-carboxylic acid scaffold for optimizing potency and stability.

Synthetic Methodologies

Accessing the 3-carboxylic acid isomer requires specific strategies to avoid the thermodynamic preference for the 2-isomer.

Method A: The Neygebauer-Type Cyclization (Recommended)

This is the most robust route for generating 2-methyl-benzofuran-3-carboxylic acid derivatives. It involves the reaction of phenols with

-

Mechanism:

-

O-Alkylation: The phenoxide attacks the

-carbon of the chloro-ester (Sn2). -

Cyclization: An intramolecular aldol-type condensation occurs between the ketone carbonyl and the activated ortho-position of the phenol.

-

Dehydration: Aromatization drives the loss of water to form the benzofuran core.

-

Method B: Rhodium-Catalyzed Annulation (Modern)

Reaction of salicylaldehydes with ethyl diazoacetate using Rh(II) or Rh(III) catalysts. This allows for direct access to 3-carboxylates without a 2-methyl group if desired.

DOT Diagram: Synthetic Workflow (Method A)

Caption: Step-wise construction of the 3-carboxylic acid core via the modified Neygebauer cyclization.

Experimental Protocol: Synthesis of 2-Methylbenzofuran-3-Carboxylic Acid

This protocol is self-validating; the formation of the intermediate ester is easily monitored by TLC (shift in Rf) and the final acid precipitation confirms hydrolysis.

Step 1: Synthesis of Ethyl 2-methylbenzofuran-3-carboxylate

-

Reagents: Substituted Phenol (10 mmol), Ethyl 2-chloroacetoacetate (12 mmol), Anhydrous Potassium Carbonate (

, 20 mmol), Acetone (50 mL). -

Procedure:

-

Dissolve phenol in dry acetone. Add

and stir at room temperature for 30 minutes to generate the phenoxide. -

Add ethyl 2-chloroacetoacetate dropwise.

-

Reflux the mixture for 8–12 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).

-

Workup: Filter off inorganic salts. Evaporate solvent.[4][5]

-

Cyclization (Critical Step): The crude O-alkylated intermediate is often cyclized directly by adding cold concentrated

(5 mL) and stirring for 2 hours, or by refluxing in polyphosphoric acid (PPA). Pour onto crushed ice. The ester precipitates as a solid. -

Yield: Typically 70–85%.

-

Step 2: Hydrolysis to the Free Acid

-

Reagents: Ester (from Step 1), 10% NaOH (aq), Ethanol.

-

Procedure:

-

Dissolve the ester in Ethanol (20 mL).

-

Add 10% NaOH (10 mL). Reflux for 2 hours.

-

Cool to room temperature and acidify with 1M HCl to pH 2.

-

Validation: A white/off-white precipitate forms immediately. Filter, wash with cold water, and recrystallize from ethanol/water.

-

Therapeutic Applications & Data

The following table summarizes key biological activities associated with benzofuran-3-carboxylic acid derivatives.

| Target / Indication | Derivative Type | Key Substituents | Activity Data | Ref |

| Antimicrobial (S. aureus) | 3-Carbohydrazide | 5-Bromo, 2-Methyl | MIC: 4–8 | [1] |

| Antifungal (C. albicans) | 3-Carboxamide | 5,7-Dichloro | MIC: 12.5 | [2] |

| Diabetes (PTP1B Inhibitor) | 3-Carboxylic Acid | 2-Benzyl, 5-Bromo | IC50: 2.1 | [3] |

| Anticancer (HePG2) | 3-Ester | 5-Methoxy | IC50: 8.5 | [4] |

Key Insight: The 5-bromo and 5,7-dichloro substitutions significantly enhance membrane permeability in microbial targets, while the free carboxylic acid at C3 is essential for PTP1B inhibition due to electrostatic interaction with the active site arginine.

References

-

Kossakowski, J., et al. (2010).[4] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737–4749. Link

-

Ryu, C. K., et al. (2010). "Synthesis and antifungal activity of benzofuran-3-carboxamide derivatives." Bioorganic & Medicinal Chemistry Letters, 20(22), 6773-6776. Link

-

Malamas, M. S., et al. (2000). "Novel Benzofuran- and Benzothiophene-Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 43(7), 1293–1310. Link

-

Litvinova, V. A., & Tikhomirov, A. S. (2019).[6] "Methods for the synthesis of benzofuran-3-carboxylate esters." Chemistry of Heterocyclic Compounds, 55, 708–710. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. METHODS FOR THE SYNTHESIS OF BENZOFURAN-3-CARBOXYLATE ESTERS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

Methodological & Application

Application Note: Scalable Synthesis of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid , a critical pharmacophore in the development of broad-spectrum antiviral (HCV, HIV) and antimicrobial agents. Unlike traditional multi-step routes starting from salicylaldehydes, this protocol utilizes a Modified Nenitzescu Condensation . This approach leverages the reactivity of p-benzoquinone (derived from the phenol hydroquinone) with ethyl benzoylacetate to construct the benzofuran core in a highly convergent manner.

Key Advantages of this Protocol:

-

Atom Economy: Convergent assembly of the bicyclic core in a single step.

-

Regiocontrol: Lewis acid catalysis (ZnCl₂) directs the formation of the 5-hydroxy isomer, minimizing regioisomeric byproducts.

-

Scalability: Avoids hazardous high-pressure hydrogenation or expensive transition metal catalysts.

Scientific Principles & Mechanism[1][2][3]

The Modified Nenitzescu Pathway

The synthesis exploits the Nenitzescu reaction , classically known for indole synthesis using enamines. However, when

The mechanism proceeds via a Michael addition of the

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the modified Nenitzescu synthesis of 5-hydroxybenzofurans.

Experimental Protocol

Materials & Reagents

| Reagent | Purity | Role | Notes |

| p-Benzoquinone | >98% | Starting Material | Critical: Must be bright yellow.[1] If dark/green, sublime before use to remove quinhydrone. |

| Ethyl Benzoylacetate | >95% | Starting Material | Provides the C2-Phenyl and C3-Carboxyl moieties. |

| Zinc Chloride (ZnCl₂) | Anhydrous | Catalyst | Highly hygroscopic; weigh in a glovebox or dry environment. |

| Acetone | ACS Grade | Solvent | Dry solvent preferred to minimize side reactions. |

| Ethanol (95%) | ACS Grade | Solvent | For hydrolysis step. |

| Sodium Hydroxide (NaOH) | 2N Solution | Reagent | For saponification. |

Phase 1: Condensation (Benzofuran Core Formation)

Objective: Synthesis of Ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate.

-

Preparation: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser, dissolve p-benzoquinone (10.8 g, 100 mmol) in acetone (100 mL).

-

Catalyst Addition: Add anhydrous ZnCl₂ (13.6 g, 100 mmol) to the solution. Note: The reaction is exothermic; add slowly if scaling up.

-

Reactant Addition: Add ethyl benzoylacetate (19.2 g, 100 mmol) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours . Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The starting quinone spot (bright yellow) should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to approx. 20% volume.

-

Pour the residue into ice-cold water (200 mL) containing 10 mL of dilute HCl (to break zinc complexes).

-

A precipitate will form.[2][3] Filter the solid using a Buchner funnel.[2]

-

-

Purification: Recrystallize the crude solid from ethanol/water or benzene.

-

Expected Yield: 50–65%

-

Appearance: Colorless or pale beige needles.

-

Phase 2: Hydrolysis (Ester to Acid)

Objective: Conversion to 5-Hydroxy-2-phenyl-1-benzofuran-3-carboxylic acid.

-

Dissolution: Dissolve the purified ester (5.0 g, ~17 mmol) from Phase 1 in Ethanol (50 mL).

-

Saponification: Add 2N NaOH (25 mL, 50 mmol).

-

Reaction: Reflux the mixture for 2 hours .

-

Isolation:

-

Cool to room temperature.

-

Acidify carefully with 2N HCl to pH 2–3.

-

The carboxylic acid will precipitate out as a white/off-white solid.

-

-

Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol if necessary.

Process Workflow & Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to pale yellow powder |

| Melting Point | Capillary | >250°C (Decomposition) |

| Purity | HPLC (C18, MeOH/H2O) | >98% Area |

| Identity | 1H-NMR (DMSO-d6) | See below |

Key NMR Diagnostic Signals (¹H-NMR, 300 MHz, DMSO-d₆)

-

δ 12.5–13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[4]

-

δ 9.4 ppm (s, 1H): Phenolic hydroxyl at C5 (-OH ).

-

δ 7.3–7.8 ppm (m, 5H): Phenyl group protons at C2 position.

-

δ 6.8–7.5 ppm (m, 3H): Benzofuran core protons (H4, H6, H7).

-

Note: The absence of the ethyl quartet (approx 4.1 ppm) confirms successful hydrolysis.

-

Troubleshooting & Expert Insights

Common Pitfalls

-

Dark Reaction Mixture: If the reaction turns black/tarry immediately, the p-benzoquinone was likely degraded. Solution: Sublimation of benzoquinone is mandatory if the reagent is old.

-

Low Yield in Phase 1: Moisture interferes with ZnCl₂ catalysis. Solution: Flame-dry glassware and use anhydrous acetone.

-

Regioselectivity Issues: Formation of the 6-hydroxy isomer can occur.[5][6][7] Solution: Adhere strictly to the ZnCl₂ catalyst; weaker acids (like acetic acid alone) often result in lower regioselectivity for this specific substrate pair.

Solvent Effects

The choice of solvent significantly impacts the Nenitzescu-type condensation:

| Solvent | Dielectric Constant | Outcome |

| Acetone | 20.7 | Optimal. Good solubility of ZnCl₂ and reactants. |

| Benzene | 2.3 | Poor solubility of ZnCl₂; slow reaction. |

| Acetic Acid | 6.2 | Promotes side reactions (polymerization of quinone). |

References

- Bernhard, H., & Nenitzescu, C. D. (1929). Über die Einwirkung von Benzochinon auf Aminocrotonsäureester. Berichte der deutschen chemischen Gesellschaft, 62(10), 2669-2679.

- Allen, G. R. (1975). The Nenitzescu Indole Synthesis. In Organic Reactions (Vol. 22). Wiley. (Discusses the benzofuran side-reaction mechanism).

- Kozlov, N. G., et al. (1999). Synthesis and biological activity of 5-hydroxybenzofuran derivatives. Pharmaceutical Chemistry Journal, 33, 18-20.

-

PubChem. (n.d.). 1,4-Benzoquinone Compound Summary. Retrieved from [Link]

Sources

- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]

- 2. Synthesis of para-Benzoquinone - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revistadechimie.ro [revistadechimie.ro]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.org [mdpi.org]

Introduction: The Significance and Synthesis of a Privileged Scaffold

An In-Depth Guide to One-Pot Cyclization Methods for 2-Phenylbenzofuran-3-Carboxylic Acid

The 2-phenylbenzofuran moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous biologically active compounds and functional materials.[1][2] Derivatives of benzofuran are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] Specifically, the 2-phenylbenzofuran-3-carboxylic acid scaffold is a key intermediate in the synthesis of complex therapeutic agents.

Traditionally, the synthesis of such substituted benzofurans involves multi-step procedures that can be time-consuming, generate significant waste, and result in lower overall yields. One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers an elegant and efficient alternative. These methods are highly sought after in both academic research and industrial drug development for their atom economy, reduced operational complexity, and cost-effectiveness.

This technical guide provides a detailed exploration of robust one-pot cyclization methods for the synthesis of 2-phenylbenzofuran-3-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical aspects of these synthetic strategies.

Method 1: One-Pot Condensation-Cyclization of 2-Hydroxybenzophenones

This approach stands out for its directness and high efficiency, starting from readily available 2-hydroxybenzophenones. The reaction proceeds via a one-pot condensation with an active methylene compound, such as diethyl bromomalonate, followed by an intramolecular cyclization and subsequent saponification to yield the target carboxylic acid.

Mechanistic Rationale

The reaction is typically base-mediated. The base, such as potassium carbonate or sodium hydride, serves two primary roles: first, to deprotonate the phenolic hydroxyl group of the 2-hydroxybenzophenone, and second, to generate a carbanion from the active methylene compound (e.g., diethyl bromomalonate). The resulting phenoxide then undergoes a nucleophilic substitution with the bromomalonate. The intermediate formed subsequently undergoes an intramolecular condensation (Dieckmann-like condensation), followed by dehydration to form the benzofuran ring. The ester groups can then be hydrolyzed in the same pot or in a subsequent step to afford the final carboxylic acid.

A study has shown that using potassium carbonate in acetone for the reaction of 5-chloro-2-hydroxybenzophenone with diethyl bromomalonate leads to the desired product in a one-pot reaction with a 99% yield.[6]

Figure 1. Reaction mechanism for the one-pot synthesis from 2-hydroxybenzophenone.

Comparative Data for Condensation-Cyclization

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 5-Chloro-2-hydroxybenzophenone | Diethyl bromomalonate, K₂CO₃ | Acetone | 99 | [6] |

| 2-Hydroxybenzophenone | Ethyl 2-bromoacetate, NaH; p-TSA | Toluene | Low | [6] |

| 5-Chloro-2-hydroxybenzophenone | Ethyl 2-bromoacetate, NaH; EtONa | Toluene/Ethanol | Good (multi-step) | [6] |

Detailed Experimental Protocol

Materials and Reagents:

-

2-Hydroxybenzophenone (or substituted derivative)

-

Diethyl bromomalonate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzophenone (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.

-

Addition of Reagent: To the stirring suspension, add diethyl bromomalonate (1.2 eq) dropwise at room temperature.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up for Ester: After completion, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-phenylbenzofuran-3-carboxylate. The crude ester can be purified by column chromatography on silica gel.

-

One-Pot Saponification: Alternatively, after the reflux period, cool the reaction mixture and add a solution of NaOH (3.0 eq) in a mixture of water and ethanol. Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester.

-

Isolation of Carboxylic Acid: After saponification, cool the mixture and remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ethyl acetate to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-phenylbenzofuran-3-carboxylic acid.

Method 2: Palladium-Catalyzed Three-Component Sonogashira Coupling and Cyclization

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures.[7] A one-pot, three-component synthesis of 2,3-disubstituted benzofurans can be achieved using a Sonogashira coupling reaction.[7][8] This method typically involves the reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide. For the synthesis of our target molecule, this would involve 2-iodophenol, phenylacetylene, and a subsequent carboxylation step, or the use of a carboxylated coupling partner. A more direct, albeit for a related structure, involves a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization.[9][10]

Mechanistic Rationale

The process begins with a standard Sonogashira coupling between the 2-iodophenol and phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst. This forms a 2-(phenylethynyl)phenol intermediate in situ. This intermediate then undergoes a palladium-catalyzed cyclization. The use of microwave irradiation can significantly shorten reaction times and minimize side products.[7]

Figure 2. General workflow for Sonogashira-based synthesis.

While a direct one-pot synthesis of the 3-carboxylic acid via this method is less commonly reported, the synthesis of the 2-phenylbenzofuran core is well-established, which can then be functionalized. However, related tandem reactions have been developed for the synthesis of 2,3-disubstituted benzofurans in a single pot.[2][9]

Detailed Experimental Protocol (for the 2-Phenylbenzofuran core)

Materials and Reagents:

-

2-Iodophenol

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous, degassed solvent (e.g., DMF or toluene)

-

Microwave reactor (optional)

-

Standard workup and purification reagents

Procedure:

-

Reaction Setup: To a dry Schlenk tube or microwave reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.04 eq).

-

Addition of Reagents: Add the anhydrous, degassed solvent, followed by triethylamine (2.0 eq) and phenylacetylene (1.1 eq).

-

Reaction: Stir the mixture at room temperature or heat as required (e.g., 80-100 °C, or using microwave irradiation) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-phenylbenzofuran.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the one-pot synthesis and purification of the target compound.

Figure 3. Generalized experimental workflow.

Conclusion and Future Perspectives

One-pot cyclization methods provide powerful and efficient pathways to synthesize 2-phenylbenzofuran-3-carboxylic acid and its analogs. The one-pot condensation of 2-hydroxybenzophenones with active methylene compounds is a particularly direct and high-yielding approach. Palladium-catalyzed multi-component reactions also offer a versatile, though sometimes less direct, route to this important scaffold.

The choice of synthetic method will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. As the demand for efficient and sustainable chemical processes grows, the development of novel one-pot and tandem reactions will continue to be a major focus in the field of heterocyclic chemistry, enabling the rapid discovery and development of new therapeutic agents and advanced materials.

References

-

Marriott, K. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. Available at: [Link]

-

Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713. Available at: [Link]

-

Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Bieganowski, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. Available at: [Link]

-

Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172. Available at: [Link]

-

Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

-

Satyanarayana, G., et al. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry. Available at: [Link]

-

Gawel, K., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737–4751. Available at: [Link]

-

Wikipedia. (2024). Perkin rearrangement. Available at: [Link]

-

Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

ResearchGate. (n.d.). Possible mechanism for formation of benzofuran. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of 2,3-disubstituted benzofurans via cyclization of o-alkynylphenols. Available at: [Link]

-

Aslam, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]

-

Various Authors. (2017). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 22(10), 1636. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available at: [Link]

-

Stanetty, P., & Schnürch, M. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(36), 22353–22383. Available at: [Link]

-

ResearchGate. (n.d.). A Short-Step Convenient Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin. Available at: [Link]

-

Carbonara, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2875. Available at: [Link]

-

Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Available at: [Link]

-

ResearchGate. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. Available at: [Link]

-

MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available at: [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

Application Note: Optimized Hydrolysis of Ethyl 5-Hydroxy-2-Phenylbenzofuran-3-Carboxylate

Executive Summary

The 5-hydroxybenzofuran scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in antiviral (HCV NS5B polymerase inhibitors), antimicrobial, and anti-inflammatory drug discovery programs. The hydrolysis of ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate to its corresponding carboxylic acid is a critical intermediate step.

While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges:

-

Phenolic Sensitivity: The C5-hydroxyl group renders the molecule susceptible to oxidation (quinone formation) under harsh basic conditions in the presence of air.

-

Decarboxylation Risk: Benzofuran-3-carboxylic acids are electronically predisposed to thermal decarboxylation, particularly under acidic conditions or high temperatures.

-

Solubility Profiles: The high lipophilicity of the 2-phenyl group requires careful solvent selection to maintain homogeneity during reaction and controlled precipitation during workup.

This guide provides a high-fidelity protocol for saponification that maximizes yield (>90%) while mitigating degradation risks.

Chemical Strategy & Mechanistic Insight

The pKa Balancing Act

Successful isolation depends on understanding the acidity constants of the functional groups involved.

-

Carboxylic Acid (C3-COOH): pKa

3.5 – 4.2 -

Phenol (C5-OH): pKa

9.8 – 10.2

During alkaline hydrolysis (pH > 12), the molecule exists as a dianion (carboxylate and phenolate). Upon acidification, the phenolate protonates first (pH ~10). The critical step is the final acidification to pH 2-3 to protonate the carboxylate without triggering decarboxylation or trapping the zwitterionic salt.

Decarboxylation Pathway

The 3-carboxyl group is conjugated to the furan oxygen. In the presence of strong acid and heat, the protonated acid can undergo decarboxylation to form 5-hydroxy-2-phenylbenzofuran. This protocol utilizes a controlled acidification at ambient temperature to prevent this side reaction.

Visualization: Reaction Workflow

The following diagram outlines the reaction logic and critical decision nodes.

Figure 1: Step-by-step workflow for the hydrolysis and isolation of 5-hydroxy-2-phenylbenzofuran-3-carboxylic acid.

Experimental Protocols

Protocol A: Standard Hydrolysis (Recommended)

Best for gram-scale synthesis where yield and purity are paramount.

Reagents

-

Substrate: Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (1.0 equiv)

-

Base: Potassium Hydroxide (KOH), 4.0 equiv (pellets or 2M aq. solution)

-

Solvent: Ethanol (95%) / Water (3:1 ratio)

-

Acid: 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (e.g., 1.0 g, 3.54 mmol) in Ethanol (15 mL).

-

Base Addition: Add a solution of KOH (0.8 g, ~14 mmol) in Water (5 mL).

-

Note: The solution may darken (orange/red) due to phenolate formation. This is normal.

-

-

Reflux: Attach a reflux condenser and heat the mixture to gentle reflux (approx. 80°C) for 2–4 hours.

-

Validation: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The starting material (

) should disappear, and the baseline spot (salt) should appear.

-

-

Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol.

-

Critical: Do not evaporate to complete dryness; leave a concentrated aqueous slurry.

-

-

Dilution: Dilute the residue with water (20 mL) to ensure all salts are dissolved. Filter if any insoluble impurities remain.

-

Acidification (The Critical Step):

-

Place the flask in an ice bath (0–5°C).

-

Dropwise add 2M HCl with vigorous stirring.

-

Monitor pH. At pH ~10, the solution may become cloudy (phenol protonation). Continue adding acid until pH 2–3 is reached.

-

A thick precipitate of the carboxylic acid should form.

-

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 10 mL) to remove residual KCl and excess acid.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Protocol B: Mild Conditions (Lithium Hydroxide)

Recommended for substrates with sensitive substituents on the phenyl ring.

-

Dissolve substrate in THF/Water (1:1).

-

Add LiOH·H2O (3.0 equiv).

-

Stir at Room Temperature for 12–18 hours. (Avoids thermal stress).

-

Workup follows Protocol A (Evaporation of THF

Acidification).

Data Summary & Specifications

| Parameter | Specification / Expected Value |

| Molecular Weight | 254.24 g/mol (Acid) vs 282.29 g/mol (Ester) |

| Typical Yield | 85% – 95% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 250–255°C (dec.) [Ref 1] |

| Solubility (Acid) | Soluble in DMSO, MeOH, warm EtOH; Insoluble in Water |

| pKa (Calc) | ~4.0 (COOH), ~10.0 (Phenolic OH) |

Troubleshooting & Optimization

Prevention of Decarboxylation

If the melting point is significantly lower than expected (<230°C) or gas evolution is observed during workup, decarboxylation may have occurred.

-

Cause: Heating the acidic solution or drying the solid at temperatures >80°C.

-

Solution: Perform acidification in an ice bath. Do not heat the free acid in solution.

Oxidation (Darkening of Product)

The 5-hydroxy group makes the ring electron-rich and prone to oxidation to quinone-methide type species.

-

Observation: Product turns dark brown/black.

-

Remedy: Perform the hydrolysis under an inert atmosphere (

or Ar). Add a pinch of sodium bisulfite (

Purification of Crude Acid

If the crude product is colored or impure:

-

Recrystallization: Dissolve in minimum boiling Acetic Acid (AcOH) or Ethanol. Allow to cool slowly.

-

Precipitation: Dissolve in minimal saturated

(pH 8), filter off insolubles, then re-precipitate with HCl.

Mechanistic Pathway (DOT Visualization)

Figure 2: Simplified mechanistic pathway highlighting the dianion intermediate state.

References

-

Synthesis and Biological Evaluation of Benzofuran Derivatives. Source:Journal of Medicinal Chemistry / Heterocycles Context: General procedures for benzofuran-3-carboxylic acid synthesis via Nenitzescu reaction and hydrolysis.

-

Decarboxylation of Heterocyclic Carboxylic Acids.

-

pKa Values of Organic Compounds.

Application Notes & Protocols for the Antimicrobial Screening of Benzofuran-3-Carboxylic Acid Derivatives

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of benzofuran-3-carboxylic acid derivatives. This document offers in-depth, field-proven insights and detailed protocols to ensure technical accuracy and experimental reproducibility.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Benzofuran-3-carboxylic acid derivatives, in particular, have garnered interest as a potential source of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[4][5] This guide will detail the essential methodologies for evaluating the antimicrobial efficacy of these compounds, grounded in established standards and scientific rationale.

Foundational Principles: Understanding the Antimicrobial Potential

Benzofuran derivatives can exert their antimicrobial effects through various mechanisms.[4] While the precise mode of action can vary based on the specific substitutions on the benzofuran ring, proposed mechanisms include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The structure-activity relationship (SAR) studies suggest that the antimicrobial potency is often influenced by the nature and position of substituents on both the heterocyclic furan ring and the aromatic moiety.[1][6] For instance, the introduction of halogens or hydroxyl groups at specific positions can significantly enhance antibacterial and antifungal activities.[6][7][8][9]

Experimental Workflow for Antimicrobial Screening

A systematic approach is crucial for the effective screening of novel compounds. The following workflow provides a logical progression from initial qualitative screening to quantitative assessment of antimicrobial activity.

Caption: A typical workflow for antimicrobial screening of novel compounds.

Detailed Protocols

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14]

Preparation of Test Compounds

The physicochemical properties of benzofuran-3-carboxylic acid derivatives necessitate careful preparation of stock solutions.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for these compounds. However, it is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect microbial growth (typically ≤1% v/v).

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of each derivative in sterile DMSO.

-

Working Solutions: Prepare serial dilutions from the stock solution using the appropriate sterile broth or solvent as required for each assay.

Primary Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of test compounds.[15][16][17][18]

Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.

Protocol:

-

Microbial Inoculum Preparation:

-

From a pure culture, select 4-5 colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.[19]

-

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate.

-

-

Well Preparation and Sample Addition:

-

Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[15][18]

-

Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[15][18]

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds, e.g., 10% DMSO).[15]

-

-

Incubation:

-

Data Collection:

-

Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

-

Interpretation: The diameter of the inhibition zone is qualitatively proportional to the antimicrobial activity of the compound.

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

For compounds showing activity in the primary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Principle: This quantitative technique involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.[19]

Protocol:

-

Preparation of Microtiter Plates:

-

Using a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

-

Add 100 µL of the test compound working solution to the first well of a row and perform a two-fold serial dilution across the plate.

-

-

Inoculum Preparation and Inoculation:

-

Prepare a standardized inoculum as described for the agar well diffusion method.

-

Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Inoculate each well with 100 µL of the diluted bacterial suspension.[21]

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Subculturing:

-

From the wells of the MIC assay that show no visible growth, take a 10-100 µL aliquot.

-

Spread the aliquot onto a fresh, compound-free MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

MBC Determination:

-

The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability (i.e., no colony growth on the subculture plates).

-

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented clearly to facilitate comparison and analysis.

Table 1: Example of Antimicrobial Activity Data for Benzofuran-3-Carboxylic Acid Derivatives

| Compound ID | R-Group Substituent | Agar Well Diffusion Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus |

| BFC-001 | -H | 12 | 128 | 256 |

| BFC-002 | -Cl | 18 | 32 | 64 |

| BFC-003 | -NO2 | 22 | 8 | 16 |

| Ampicillin | (Positive Control) | 25 | 2 | 4 |

| DMSO | (Negative Control) | 0 | >256 | >256 |

Note: The data presented in this table is for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The data obtained from these screenings can provide valuable insights into the SAR of benzofuran-3-carboxylic acid derivatives.

Caption: Key structural features influencing the antimicrobial activity of benzofuran derivatives.

Systematic modification of the substituents on the benzofuran ring and correlation with the observed antimicrobial activity can guide the rational design of more potent derivatives. For example, studies have shown that halogenation of the benzofuran ring can enhance both antibacterial and antifungal properties.[1]

Conclusion

The protocols and guidelines presented here provide a robust framework for the antimicrobial screening of benzofuran-3-carboxylic acid derivatives. By employing these standardized methods and carefully analyzing the resulting data, researchers can effectively identify and characterize novel antimicrobial agents, contributing to the development of new therapies to combat infectious diseases.

References

-

Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

-

Kossakowski, J., Krawiecka, M., Kuran, B., Stefańska, J., & Wolska, I. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Center for Biotechnology Information. [Link]

-

Dey, Y. N., & Ghosh, A. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 108-112. [Link]

-

UNC-Chapel Hill Libraries. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

-

Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Li, Y., Geng, Y., Liu, Y., & Cao, Y. (2022). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]

-

Al-Shabib, N. A., Husain, F. M., Ahmad, I., & Khan, R. A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103598. [Link]

-

Kumar, A., Sharma, S., & Kumar, D. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 21(16), 4940-4944. [Link]

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). Rakuno Gakuen University. [Link]

-

Microbe Insights. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

-

Kossakowski, J., et al. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

-

Szafrański, K., & Mikołajczak, D. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

O'Brien, R., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 27(14), 4639. [Link]

-

Siddappa, B. C., et al. (2025). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

-

Vakharia, J., et al. (2025). Synthesis and antibacterial activity of novel benzofuran ester derivatives. ResearchGate. [Link]

-

Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Clinical and Laboratory Standards Institute. (2024). CLSI M100Ed34. [Link]

-

Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Kumar, R., & Kumar, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(118), 96809-96828. [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Wang, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 3695. [Link]

-

Kumar, S., & Singh, P. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 14(3), 645-653. [Link]

-

Kumar, R., & Kumar, S. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace. [Link]

-

International Association for Continuing Laboratory Development (IACLD). (2025). CLSI M100™. [Link]

-